Home > Products > Screening Compounds P24863 > Bendamustine hydrochloride
Bendamustine hydrochloride - 3543-75-7

Bendamustine hydrochloride

Catalog Number: EVT-287444
CAS Number: 3543-75-7
Molecular Formula: C16H22Cl3N3O2
Molecular Weight: 394.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bendamustine hydrochloride is a synthetic compound derived from the naturally occurring antibiotic, puromycin. It belongs to the class of alkylating agents, specifically nitrogen mustards, which are known for their ability to interfere with DNA replication and induce cell death. []

Source and Classification

Bendamustine hydrochloride was first synthesized in 1963 in East Germany by Ozegowski and Krebs. It is classified as an alkylating agent, which functions by forming covalent bonds with DNA, leading to cell death. This compound is typically administered in its hydrochloride salt form due to its stability and solubility in aqueous solutions, which is crucial for intravenous administration .

Synthesis Analysis

The synthesis of bendamustine hydrochloride involves several key steps:

  1. Starting Material: The synthesis begins with 1-methyl-2-(4'-ethyl butyrate)-5-amino-1H-benzimidazole.
  2. Reactions:
    • The compound is reacted with ethylene oxide in the presence of sodium acetate and acetic acid at controlled temperatures (initially at 5°C for 5 hours, then overnight at 20°C) to form an intermediate dihydroxy ester.
    • This intermediate undergoes chlorination using thionyl chloride in chloroform, followed by hydrolysis with concentrated hydrochloric acid to yield bendamustine hydrochloride .
  3. Purification: The final product is recrystallized from water, resulting in a monohydrate form with a melting point of 148-151°C .
Molecular Structure Analysis

Bendamustine hydrochloride has a complex molecular structure characterized by the following:

  • Molecular Formula: C16_{16}H19_{19}ClN3_{3}O2_{2}
  • Molecular Weight: Approximately 321.79 g/mol
  • Structure: It features a benzimidazole ring system linked to a butyric acid moiety, which contributes to its alkylating properties. The presence of the hydrochloride group enhances its solubility and stability in solution .
Chemical Reactions Analysis

Bendamustine hydrochloride participates in various chemical reactions typical of alkylating agents:

  • DNA Alkylation: It forms interstrand and intrastrand cross-links within DNA, which disrupts replication and transcription processes.
  • Hydrolysis: In aqueous environments, bendamustine can hydrolyze to produce monohydroxy-bendamustine and dihydroxy-bendamustine metabolites, which are also pharmacologically active .
  • Biotransformation: The compound undergoes significant first-pass metabolism in the liver, primarily through conjugation with glutathione, leading to various metabolites that are excreted via renal pathways .
Mechanism of Action

Bendamustine exerts its antitumor effects through a multifaceted mechanism:

Physical and Chemical Properties Analysis

Bendamustine hydrochloride possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to pale yellow lyophilized powder.
  • Solubility: Highly soluble in water due to the presence of the hydrochloride moiety.
  • Stability: While stable as a solid, it is known to degrade in aqueous solutions over time, necessitating careful handling during preparation for administration .
Applications

Bendamustine hydrochloride is primarily utilized in clinical settings for:

  • Oncology Treatments: Approved for use in non-Hodgkin's lymphoma, multiple myeloma, and chronic lymphocytic leukemia.
  • Clinical Trials: Ongoing research is exploring its efficacy against other malignancies and potential combinations with other therapeutic agents.
  • Pharmacokinetic Studies: Understanding its absorption, distribution, metabolism, and excretion profiles helps optimize dosing regimens and minimize side effects .
Introduction to Bendamustine Hydrochloride

Historical Development and Regulatory Milestones

Bendamustine hydrochloride was first synthesized in 1963 at the Institute for Microbiology and Experimental Therapy in Jena, East Germany (German Democratic Republic), through the research efforts of scientists Ozegowski and Krebs. The initial clinical application occurred in 1969 for multiple myeloma treatment, with subsequent adoption throughout East Germany for various hematologic malignancies and solid tumors. Despite decades of regional clinical use, comprehensive clinical trials evaluating bendamustine hydrochloride did not commence until the 1990s following German reunification, which facilitated broader scientific evaluation of previously restricted pharmaceutical agents [1] [6] [8].

The compound achieved its first formal marketing authorization in Germany under the trade name Ribomustin®, primarily indicated for indolent non-Hodgkin lymphoma, multiple myeloma, and chronic lymphocytic leukemia. The United States Food and Drug Administration (FDA) granted approval on March 20, 2008, for chronic lymphocytic leukemia treatment under the brand name Treanda®, based on demonstrated superiority over chlorambucil in progression-free survival. Further FDA authorization followed on October 31, 2008, for indolent B-cell non-Hodgkin lymphoma that had progressed within six months of rituximab-containing regimens. European Medicines Agency approval occurred in 2010, with distribution as Levact® across multiple European Union countries. Significant pharmaceutical development included the 2015 introduction of Bendeka®, a liquid formulation enabling shorter (10-minute) infusion times [1] [3] [6]. The World Health Organization incorporated bendamustine hydrochloride into its Model List of Essential Medicines in 2019, recognizing its therapeutic importance in global healthcare systems [6].

Table 1: Key Regulatory Milestones for Bendamustine Hydrochloride

YearRegulatory EventIndicationRegion
1971Initial marketing approvalVarious hematologic malignanciesEast Germany
2005Full re-registrationCLL, NHL, MMGermany
2008 (March)FDA approvalChronic lymphocytic leukemiaUnited States
2008 (October)FDA expanded approvalRituximab-refractory indolent NHLUnited States
2010EMA approvalCLL, NHL, multiple myelomaEuropean Union
2015FDA approval of Bendeka®CLL and indolent NHLUnited States

Chemical Classification and Structural Uniqueness

Bendamustine hydrochloride is classified pharmacotherapeutically as a bifunctional alkylating agent within the nitrogen mustard analogues group (ATC code L01AA09). Chemically designated as 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride, it possesses an empirical formula of C₁₆H₂₁Cl₂N₃O₂•HCl and a molecular weight of 394.7 g/mol. This molecular structure incorporates three functionally significant components: (1) a chloroethylamine (nitrogen mustard) alkylating group, (2) a benzimidazole heterocyclic ring, and (3) a butyric acid side chain with carboxylic acid functionality. The hydrochloride salt enhances water solubility, facilitating intravenous administration [1] [2] [6].

The benzimidazole moiety confers structural resemblance to purine nucleobases, suggesting potential antimetabolite properties, though this mechanism remains pharmacologically unconfirmed. Unlike conventional alkylating agents such as cyclophosphamide or chlorambucil, which feature a benzene ring, bendamustine's benzimidazole core potentially enables distinct molecular interactions with DNA. Mechanistically, bendamustine hydrochloride induces high levels of DNA double-strand breaks through the formation of covalent bonds between electrophilic alkyl groups and nucleophilic DNA residues, creating both intra-strand and inter-strand crosslinks. Crucially, these DNA lesions preferentially activate the base-excision repair (BER) pathway rather than the alkylguanine transferase (AGT) mechanism typically engaged by other alkylating agents. The BER pathway requires more extensive DNA processing, resulting in delayed repair kinetics and potentially circumventing resistance mechanisms that limit conventional alkylators. Additional mechanistic distinctions include bendamustine's activation of DNA damage stress responses and apoptosis initiation through p53-independent pathways, including mitotic catastrophe—a necrotic cell death mechanism particularly relevant in apoptosis-resistant malignancies [1] [2] [7].

Figure 1: Structural Comparison of Bendamustine and Conventional Alkylators

Bendamustine Hydrochloride:Nitrogen mustard group + Benzimidazole ring + Butyric acid chainChlorambucil:Nitrogen mustard group + Benzene ringCyclophosphamide:Nitrogen mustard group + Oxazaphosphorine ring

Current Therapeutic Indications in Hematological Malignancies

Bendamustine hydrochloride holds established therapeutic roles in several hematological malignancies, with indications varying slightly across regulatory jurisdictions. In the United States, FDA-approved indications encompass: (1) chronic lymphocytic leukemia as first-line therapy, with established superiority over chlorambucil in progression-free survival (21.6 months versus 8.3 months), and (2) indolent B-cell non-Hodgkin lymphoma demonstrating progression during or within six months following rituximab or rituximab-containing regimen. The European Medicines Agency approvals additionally include bendamustine hydrochloride combined with prednisone for first-line multiple myeloma treatment in patients aged over 65 years who are ineligible for autologous stem cell transplantation and who cannot receive thalidomide or bortezomib due to pre-existing neuropathy [1] [3] [6].

Beyond monotherapy applications, bendamustine hydrochloride demonstrates significant clinical utility in combination regimens for lymphoid malignancies. The bendamustine plus rituximab (BR) regimen has emerged as a standard therapeutic approach for indolent non-Hodgkin lymphoma and mantle cell lymphoma, demonstrating enhanced progression-free survival compared to R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) with reduced toxicity profiles. Clinical investigations have expanded bendamustine hydrochloride applications to include relapsed or refractory Hodgkin lymphoma, where phase II studies report overall response rates of 53%-78%, including complete responses in 29%-33% of heavily pretreated patients. Its efficacy in this setting frequently serves as a therapeutic bridge to allogeneic hematopoietic stem cell transplantation. Off-label applications supported by clinical evidence include Waldenström macroglobulinemia, T-cell lymphomas, and amyloidosis, though these indications lack formal regulatory approval [4] [6] [7].

Table 2: Approved Therapeutic Indications for Bendamustine Hydrochloride

Malignancy TypeApproval StatusTherapeutic ContextClinical Basis
Chronic lymphocytic leukemiaFDA, EMAFirst-line therapySuperior PFS vs. chlorambucil (21.6 vs. 8.3 months)
Indolent B-cell NHLFDA, EMARituximab-refractory disease74-75% response rates in registration trials
Multiple myelomaEMA only (with prednisone)First-line in elderly patientsImproved time-to-treatment failure vs. MP (14 vs. 10 months)
Aggressive NHLOff-label/InvestigationRelapsed/refractory diseasePhase II studies showing 50-70% response rates
Hodgkin lymphomaOff-label/InvestigationRelapsed post-transplant53% ORR (33% CR) in refractory patients

Properties

CAS Number

3543-75-7

Product Name

Bendamustine hydrochloride

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

Molecular Formula

C16H22Cl3N3O2

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H

InChI Key

ZHSKUOZOLHMKEA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Synonyms

endamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.